molecular formula C11H9F2N3O3 B604897 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1020253-48-8

1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B604897
CAS-Nummer: 1020253-48-8
Molekulargewicht: 269.2g/mol
InChI-Schlüssel: GWJAQUCLJNJITA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H9F2N3O3 and a molecular weight of 269.21 g/mol . It is characterized by a 1,2,3-triazole ring system substituted with a methyl group and a carboxylic acid functional group at the 4 and 5 positions, which serves as a versatile scaffold for further chemical synthesis. The structure also features a phenyl ring para-substituted with a difluoromethoxy group, a moiety often used in medicinal chemistry to influence a compound's physicochemical properties and metabolic stability . This substance is offered exclusively for research and development purposes in laboratory settings. It is intended for use as a chemical building block or synthetic intermediate. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Potential applications and the specific mechanism of action for this compound in biological systems are areas of active scientific exploration, and researchers are encouraged to consult the current scientific literature for the latest findings.

Eigenschaften

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3/c1-6-9(10(17)18)14-15-16(6)7-2-4-8(5-3-7)19-11(12)13/h2-5,11H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJAQUCLJNJITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144755
Record name 1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-48-8
Record name 1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The synthesis begins with the preparation of 4-(difluoromethoxy)phenyl azide. This is achieved by diazotizing 4-(difluoromethoxy)aniline with sodium nitrite in hydrochloric acid, followed by treatment with sodium azide. The resultant aryl azide is then reacted with ethyl acetoacetate, a β-ketoester, in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic attack and cyclization, forming the triazole ring with a methyl group at position 5 and an ester at position 4. Hydrolysis of the ester group yields the final carboxylic acid product.

Key Reaction Conditions

ParameterDetails
Azide precursor4-(Difluoromethoxy)phenyl azide
β-KetoesterEthyl acetoacetate (CH₃COCOOEt)
BaseSodium hydroxide (NaOH)
SolventEther or aqueous/organic biphasic system
Temperature0–25°C
Yield~90% after purification

This method is advantageous for its simplicity and high yield, though it requires careful handling of the azide intermediate due to its potential explosivity.

Photocatalytic Decarboxylative Triazolation

A novel photocatalytic method, reported by researchers in JACS Au, enables the synthesis of triazoles directly from carboxylic acids. This approach bypasses traditional azide-alkyne cycloaddition and is particularly effective for introducing methyl groups at position 5.

Reaction Design and Optimization

The protocol involves three components:

  • Carboxylic acid : Acetic acid (CH₃COOH) serves as the methyl source via decarboxylation.

  • Alkyne : Ethyl propiolate (HC≡CCOOEt) introduces the carboxylic acid moiety.

  • Azide : 4-(Difluoromethoxy)phenyl azide provides the aryl substituent.

The reaction is catalyzed by 4BF, a photoredox catalyst, under 400 nm LED light in a mixed solvent system (acetonitrile/trifluorotoluene). tert-Butyl peroxybenzoate acts as an oxidant, facilitating radical formation. After 16–36 hours at 45°C, the triazole ester intermediate is hydrolyzed to the carboxylic acid using a saturated EDTA solution.

Performance Metrics

ParameterDetails
Catalyst4BF (10 mol%)
Light source400 nm LED
Temperature45°C
Yield60–75% after column chromatography

This method is notable for its modularity and tolerance of diverse functional groups, though it requires specialized equipment for photocatalysis.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

  • β-Ketoester Method : Superior yield (~90%) and one-step synthesis make it ideal for industrial-scale production. However, azide handling poses safety challenges.

  • Decarboxylative Method : Offers flexibility in substrate selection but involves multi-step purification and lower yields. Suitable for research-scale synthesis.

Functional Group Compatibility

Both methods accommodate electron-withdrawing groups (e.g., difluoromethoxy) on the aryl azide. The photocatalytic route further tolerates sterically hindered substrates, such as benzylic and α-heteroatom-substituted carboxylic acids.

Experimental Optimization and Challenges

Azide Synthesis Improvements

Diazotization of 4-(difluoromethoxy)aniline must be conducted at 0°C to minimize side reactions. Alternative azide precursors, such as trimethylsilyl azide, have been explored to enhance safety.

Ester Hydrolysis Conditions

Hydrolysis of the triazole ester to the carboxylic acid is typically performed using aqueous NaOH or HCl. Recent advancements employ enzymatic hydrolysis for higher selectivity, though this remains experimental .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has indicated that compounds similar to 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant inhibition of phosphodiesterase enzymes (PDEs), particularly PDE4. PDE inhibitors are critical in reducing inflammation by preventing the breakdown of cyclic AMP, a molecule that plays a vital role in anti-inflammatory signaling pathways.

Case Study

A study demonstrated that derivatives of this compound showed IC50 values in the low nanomolar range against PDE4, indicating potent anti-inflammatory effects. The difluoromethoxy group enhances metabolic stability and potency compared to other substituents .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro assays. It has shown promising results against several human cancer cell lines.

Case Study

In a study conducted by the National Cancer Institute (NCI), the compound displayed significant cytotoxicity with mean GI50 values of approximately 15.72 μM against tested tumor cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring could enhance efficacy against cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

This table summarizes the effectiveness of the compound against various microbial strains, indicating potential for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the difluoromethoxy group significantly influences the biological activity of the compound. Modifications at the 5-position of the triazole ring have been shown to enhance potency against PDE4 and improve anticancer activity.

Data Table: SAR Analysis

SubstituentIC50 (nM)Activity Type
Methyl28PDE4 Inhibition
Difluoromethoxy10PDE4 Inhibition
Hydroxy>100Less Active

This table illustrates how different substituents affect the inhibitory activity of the compound on phosphodiesterase enzymes.

Wirkmechanismus

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Electron-Withdrawing Groups
  • 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (5a): This analog replaces the difluoromethoxy group with an aminosulfonyl (-SO₂NH₂) group .
  • 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : Substituted with a single fluorine atom at the para position , this compound has reduced steric bulk and lower lipophilicity compared to the difluoromethoxy derivative. The fluorine atom’s electronegativity may modulate electronic effects without significantly altering solubility.
Halogen-Substituted Derivatives
  • However, iodine’s large atomic radius may reduce metabolic stability compared to fluorine-containing analogs.
  • 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : A meta-chloro substituent creates distinct electronic and steric effects, possibly altering binding affinities in biological targets compared to para-substituted derivatives .

Modifications to the Triazole Core

  • 1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid : This compound features an ethyl group at position 5 and a dimethylphenyl group at position 1 . The ethyl group increases lipophilicity, while the dimethylphenyl substituent introduces steric hindrance, which could affect molecular packing in solid states or interactions with enzymes.

Hybrid Structures with Heterocyclic Moieties

  • 5-(Difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid: Combines triazole and oxazole rings, with a difluoromethyl group on the oxazole .

Crystallographic Insights

  • Crystal Packing : Hirshfeld surface analysis of related triazole complexes (e.g., HL¹ and HL² ) reveals that substituents like iodine or sulfonyl groups influence intermolecular interactions (e.g., C–H···O, π-π stacking) . The difluoromethoxy group’s electronegativity may similarly affect hydrogen-bonding networks in crystals.

Anticancer and Antimicrobial Potential

  • Triazole-Chalcone Hybrids : Analogs like (2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)-prop-2-en-1-one (4k) exhibit leishmanicidal activity (IC₅₀ = 1.26 µM) , suggesting that triazole-carboxylic acids with electron-withdrawing groups may also show antiparasitic effects.
  • Antithrombotic Activity: Derivatives such as 1-(2-(2-chlorophenyl)-2-(thienopyridinyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid demonstrate in vivo efficacy, highlighting the pharmacological relevance of triazole-carboxylic acid scaffolds .

Comparative Limitations

  • Lack of Direct Data: No explicit biological data for 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are available in the provided evidence, necessitating extrapolation from structural analogs.

Biologische Aktivität

1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
IUPAC Name This compound
Molecular Formula C11H10F2N4O3
Molecular Weight 284.22 g/mol
CAS Number 944773-32-4

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties. A study highlighted that compounds with the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has shown potential in inhibiting tumor growth in vitro and in vivo models, suggesting it may act as a novel anticancer agent .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. The compound has been evaluated against various bacterial and fungal strains. Studies have reported that it exhibits significant inhibitory effects on the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Xanthine Oxidase Inhibition

Another important biological activity of this compound is its role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating hyperuricemia and gout. In vitro studies have demonstrated that this compound possesses micromolar potency against xanthine oxidase, with IC50 values indicating competitive inhibition .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
  • Enzyme Inhibition : As a xanthine oxidase inhibitor, it reduces the production of uric acid by competing with the substrate for binding to the enzyme.
  • Antimicrobial Action : The exact mechanism of its antimicrobial effects is still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a preclinical study using human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating promising anticancer potential .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results showed that this compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against both pathogens, demonstrating its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and carbonyl compounds) to form the triazole core. For example, describes hydrolyzing ester derivatives under basic conditions (10% NaOH, reflux) to yield carboxylic acid derivatives. Key steps include:

  • Cyclocondensation : Reacting 4-(difluoromethoxy)phenylhydrazine with methyl-substituted β-keto esters.
  • Hydrolysis : Converting the ester intermediate to the carboxylic acid via NaOH-mediated saponification .
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) improves yield and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect signals for the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons; δ ~120–125 ppm for CF₂O in ¹³C). The triazole proton appears as a singlet near δ 8.0–8.5 ppm .
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), triazole C=N (~1600 cm⁻¹), and C-F bonds (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 297.25 (C₁₂H₁₀F₂N₃O₃⁺) with fragmentation patterns indicating loss of CO₂ (44 Da) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Solubility : Poor in water; soluble in DMSO, DMF, or methanol. Adjust pH to deprotonate the carboxylic acid (pKa ~3–4) for aqueous solubility .
  • Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light due to the photosensitive triazole ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or optimize synthetic pathways?

  • Methodological Answer :

  • Reaction Pathway Analysis : Use density functional theory (DFT) to model cyclocondensation transition states and identify rate-limiting steps. For example, highlights reaction path searches using quantum chemical calculations to optimize activation energies .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to select reaction media that stabilize intermediates .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting bioactivity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing difluoromethoxy with methoxy) to isolate functional group contributions .
  • Meta-Analysis : Cross-reference bioassay datasets (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. How can in vitro/in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Use Caco-2 cell monolayers to measure permeability.
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the triazole or difluoromethoxy groups .
  • In Vivo PK : Administer via intravenous/oral routes in rodent models; quantify plasma levels via LC-MS/MS with a LOQ ≤1 ng/mL .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.